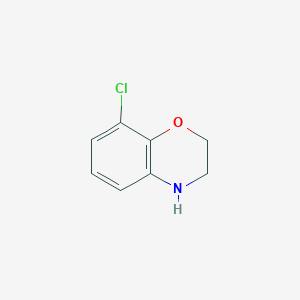

8-chloro-3,4-dihydro-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

While specific synthesis methods for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” were not found, there are efficient synthesis methods for 3,4-dihydro-1,4-benzoxazine derivatives. These methods involve Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .

Molecular Structure Analysis

The InChI code for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is 1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a liquid at room temperature .

Aplicaciones Científicas De Investigación

1. Use in Medicinal Chemistry

- Summary of the application : 8-chloro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives have been synthesized and tested for anti-inflammatory activity .

- Methods of application : The compounds were synthesized using conventional methods and solvent-free microwave thermolysis . This method was found to be a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .

- Results or outcomes : Some of the synthesized compounds showed significant anti-inflammatory activity. For example, compounds 3f, 3h, and 3l showed 74.87%, 70.39%, and 71.89% of inhibition in rat paw edema, respectively . These compounds also showed protection against acetic acid-induced writhings .

2. Use as a Topoisomerase Inhibitor

- Summary of the application : Benzoxazine derivatives, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their potential as human topoisomerase I inhibitors .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Some of the benzoxazine derivatives were found to be potential topoisomerase poisons .

3. Use in Cell Proliferation

- Summary of the application : A new benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine, was found to improve the proliferation of human umbilical vein endothelial cells .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : This compound was found to improve the proliferation of human umbilical vein endothelial cells .

4. Use in Neurological Research

- Summary of the application : Benzoxazine-3-indole alkyl amine and Benzoxazine-3-indole tetrahydro pyridine analogs were synthesized and studied for their potential neurological effects .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : The benzoxazine system was utilized to embrace 5HT 1A .

5. Use in Antimicrobial Research

- Summary of the application : Benzoxazine derivatives, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their potential as antimicrobial agents .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Some of the benzoxazine derivatives were found to have antimicrobial properties .

6. Use in Antiviral Research

- Summary of the application : Benzoxazine derivatives, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, have been studied for their potential as antiviral agents .

- Methods of application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or outcomes : Some of the benzoxazine derivatives were found to have antiviral properties .

Safety And Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Direcciones Futuras

Propiedades

IUPAC Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCXOTDTJQCKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585697 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

939759-05-4 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)